![molecular formula C20H32O2 B1244165 Icosa-5,7,11,14-tetraenoic acid](/img/structure/B1244165.png)
Icosa-5,7,11,14-tetraenoic acid
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Overview
Description
Icosa-5,7,11,14-tetraenoic acid is any icosatetraenoic acid with the double bonds at positions 5, 7, 11 and 14.
Scientific Research Applications
Synthesis and Chemical Properties
- Icosa-5,7,11,14-tetraenoic acid has been used in the synthesis of highly unsaturated marine lipid hydrocarbons. For instance, starting from (all-Z)-icosa-5,8,11,14,17-pentaenoic acid (EPA), syntheses of naturally occurring hydrocarbons like (all-Z)-henicosa-1,6,9,12,15,18-hexaene have been achieved (Holmeide, Skattebol, & Sydnes, 2001).
Biochemical and Pharmacological Research
- In pharmacological research, compounds featuring a hydrophobic moiety based on the structure of 2-arachidonoylglycerol (2-AG), including oxiran-2-ylmethyl and tetrahydro-2H-pyran-2-ylmethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate, have been synthesized and tested for their ability to inhibit monoacylglycerol lipase and fatty acid amide hydrolase activities. These studies provide insights into the regulation of 2-AG levels and its potential as a target for drug development (Cisneros et al., 2007).
Application in Analytical and Experimental Methods
- The synthesis of tetra-deuterated pAEA (phospho-anandamide) from (5Z,8Z,11Z,14Z)-2,5-dioxopyrrolidin-1-yl icosa-5,8,11,14-tetraenoate was reported for quantitating pAEA necessary for a novel biosynthetic pathway. This showcases the use of icosa-5,7,11,14-tetraenoic acid derivatives in experimental biochemistry (Cheng et al., 2008).
Role in Biological Systems
- Icosa-5,7,11,14-tetraenoic acid and its derivatives have been identified in various biological systems, such as in the red calcareous algae Lithothamnion corallioides and Lithothamnion calcareum, highlighting its natural occurrence and potential biological roles (Guerriero, D'Ambrosio, & Pietra, 1990).
properties
Product Name |
Icosa-5,7,11,14-tetraenoic acid |
---|---|
Molecular Formula |
C20H32O2 |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
(5E,7E,11E,14E)-icosa-5,7,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,13-16H,2-5,8,11-12,17-19H2,1H3,(H,21,22)/b7-6+,10-9+,14-13+,16-15+ |
InChI Key |
YRXMSYDYSCKHMI-BYUQSWDKSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CC/C=C/C=C/CCCC(=O)O |
Canonical SMILES |
CCCCCC=CCC=CCCC=CC=CCCCC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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